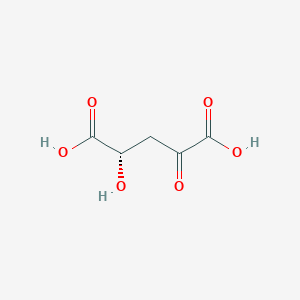
L-4-hydroxy-2-oxoglutaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-4-hydroxy-2-oxoglutaric acid is an optically active form of 4-hydroxy-2-oxoglutaric acid having L-configuration.
Aplicaciones Científicas De Investigación
Biochemical Synthesis and Enzymatic Activities
L-4-hydroxy-2-oxoglutaric acid (2-oxoglutaric acid) plays a crucial role in the selective and efficient hydroxylation of amino acids. Jing et al. (2019) explored the use of a 2-oxoglutarate-dependent dioxygenase from Kutzneria albida for hydroxylating free amino acids, highlighting its potential in food and pharmaceutical industries (Jing et al., 2019). Similarly, Chen et al. (2007) synthesized novel compounds including 4-Ar-2-oxo-glutaric acids, showcasing their mild inhibitory effects on certain biochemical reactions (Chen et al., 2007).
Influence on Bone and Cartilage Development
2-Oxoglutaric acid demonstrates significant effects on bone and cartilage development. Dobrowolski et al. (2013) and Tomaszewska et al. (2015) conducted studies revealing that dietary supplementation with 2-oxoglutaric acid influences the growth and development of cartilage and bone in animal models (Dobrowolski et al., 2013); (Tomaszewska et al., 2015).
Diagnostic and Therapeutic Relevance in Metabolic Disorders
2-Oxoglutaric acid is vital in diagnosing and managing certain metabolic disorders. Baskar et al. (2021) reported on its importance in the context of L-2 hydroxy glutaric aciduria, a neurometabolic disorder, underlining the necessity for targeted genetic analysis (Baskar et al., 2021).
Role in Regulatory Metabolic Pathways
The compound is a key intermediate in metabolic pathways, notably the tricarboxylic acid (TCA) cycle, and regulates various biochemical processes. Huergo and Dixon (2015) highlighted its role as a master regulator metabolite, emphasizing its influence on cellular nutritional status (Huergo & Dixon, 2015).
Biotransformation Applications
Rustoy et al. (2008) utilized Rhodotorula minuta whole cells for the biotransformation of dialkyl esters of 2-oxoglutaric acid, demonstrating its potential in enantioselective reduction and synthesis processes (Rustoy et al., 2008).
Environmental and Atmospheric Chemistry
Frosch et al. (2010) explored the thermodynamic properties of 2-oxoglutaric acid, revealing its role in cloud condensation and atmospheric chemistry (Frosch et al., 2010).
Biocatalysis in Chemical Synthesis
Xu et al. (2020) showcased the use of 2-oxoglutaric acid in biocatalytic cascades, emphasizing its significance in the synthesis of important precursor compounds for herbicides (Xu et al., 2020).
Therapeutic Research
Boy et al. (2017) provided recommendations for managing glutaric aciduria type I, a metabolic disease linked to 2-oxoglutaric acid pathway dysfunction (Boy et al., 2017).
Propiedades
Nombre del producto |
L-4-hydroxy-2-oxoglutaric acid |
|---|---|
Fórmula molecular |
C5H6O6 |
Peso molecular |
162.1 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m0/s1 |
Clave InChI |
WXSKVKPSMAHCSG-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)O)C(=O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




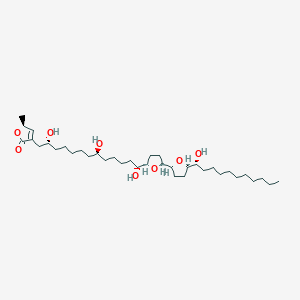

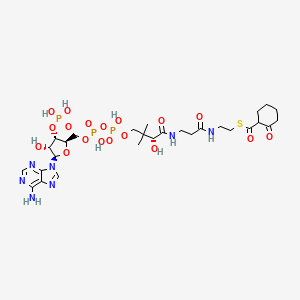
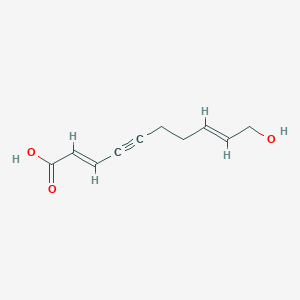
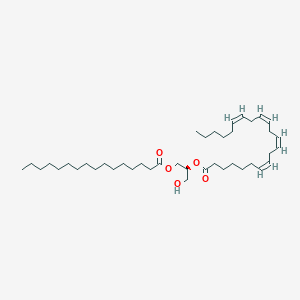
![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)

![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)


![N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-N-phenylaniline](/img/structure/B1245396.png)